
BIX02189
Overview
Description
BIX 02189 is a potent and selective inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5) with an IC50 of 1.5 nM. It also inhibits ERK5 (Extracellular signal-regulated kinase 5) catalytic activity with an IC50 of 59 nM . This compound is widely used in scientific research due to its specificity and effectiveness in inhibiting these kinases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIX 02189 involves multiple steps, including the formation of the core structure and subsequent functionalization. The compound is typically synthesized through a series of organic reactions, including amination and cyclization reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of BIX 02189 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually purified using techniques like crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
BIX 02189 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving BIX 02189 include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as DMSO or ethanol under controlled temperature and pressure conditions .
Major Products
The major products formed from the reactions involving BIX 02189 depend on the specific reaction conditions. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Cancer Research
BIX02189 has been shown to have significant anti-tumor effects in various cancer models:
- Lung Cancer : In studies involving A549 lung cancer cells, this compound inhibited TGF-β1-induced epithelial-mesenchymal transition (EMT) and metastasis. It blocked key signaling components associated with tumor progression, demonstrating its potential as a therapeutic agent against lung cancer metastasis .
- Acute Myeloid Leukemia : The compound has also been reported to induce apoptosis in acute myeloid leukemia cells, highlighting its potential as a treatment option for hematological malignancies .
- Fibrosis : In animal models of pulmonary fibrosis induced by bleomycin, this compound significantly reduced collagen accumulation and improved survival rates, suggesting its utility in treating fibrotic diseases .
Mechanistic Studies
This compound serves as an important tool for studying the role of the MEK5/ERK5 pathway in various cellular processes:
- Cellular Differentiation : Research indicates that inhibition of the ERK5 pathway is essential for osteoclast differentiation, providing insights into bone biology and potential therapeutic targets for osteoporosis .
- Signaling Pathway Dissection : The compound's specificity allows researchers to delineate the contributions of the MEK5/ERK5 pathway from other MAPK pathways in cellular signaling networks .
Case Studies
Mechanism of Action
BIX 02189 exerts its effects by selectively inhibiting the catalytic activity of MEK5 and ERK5. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways, leading to reduced transcriptional activation of target genes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
BIX 02188: Another selective inhibitor of MEK5 with an IC50 of 4.3 nM for MEK5 and 810 nM for ERK5.
PD 0325901: A selective inhibitor of MEK1/2 with potential off-target effects on MEK5.
U0126: A non-selective inhibitor of MEK1/2 that also affects other kinases.
Uniqueness
BIX 02189 is unique due to its high selectivity and potency for MEK5 and ERK5 compared to other similar compounds. Its ability to inhibit these kinases without significantly affecting closely related kinases like MEK1, MEK2, ERK1, and ERK2 makes it a valuable tool in research .
Biological Activity
BIX02189 is a selective inhibitor of the MEK5 and ERK5 signaling pathways, which play crucial roles in various cellular processes, including proliferation, differentiation, and survival. This compound has garnered attention for its potential therapeutic applications in cancer and fibrotic diseases due to its ability to modulate these pathways effectively.
- Chemical Name : (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide
- CAS Number : 1094614-85-3
- Molecular Weight : 365.43 g/mol
- Purity : ≥98%
This compound specifically inhibits MEK5 with an IC50 value of 1.5 nM and ERK5 with an IC50 value of 59 nM, demonstrating high selectivity over related kinases such as MEK1, MEK2, ERK1, and ERK2 . The inhibition of these kinases leads to a decrease in the phosphorylation of downstream targets, which are critical for various signaling cascades.
Table 1: Inhibition Profile of this compound
Target Kinase | IC50 (nM) |
---|---|
MEK5 | 1.5 |
ERK5 | 59 |
MEK1 | >1000 |
MEK2 | >1000 |
ERK1 | >1000 |
ERK2 | >1000 |
In Vitro Studies
In HeLa cells, treatment with this compound inhibited the phosphorylation of ERK5 without affecting ERK1/2. This specificity is crucial for understanding its potential applications in research and therapy . Furthermore, this compound inhibited luciferase gene expression induced by MEF2 in a dose-dependent manner in both HeLa and HEK293 cells.
Additionally, this compound has been shown to induce apoptosis in acute myeloid leukemia (AML) tumor cells, highlighting its potential as a therapeutic agent in hematological malignancies .
In Vivo Studies
In animal models, particularly C57BL/6 mice treated with bleomycin (a model for pulmonary fibrosis), this compound significantly reduced collagen accumulation and fibrogenic changes in lung tissues. The compound also improved survival rates post-bleomycin treatment .
Case Studies
- Cellular Senescence Induction : A study demonstrated that inhibition of ERK5 using this compound led to cellular senescence in melanoma cells through the upregulation of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor. This finding suggests that targeting the MEK5/ERK5 pathway may have implications for cancer therapy by inducing senescence in tumor cells .
- Sensitivity to Apoptosis : Another investigation found that this compound sensitized cancer cells to apoptosis induced by death receptor ligands such as TRAIL and TNFα. This effect was attributed to the inhibition of the MEK5/ERK5 signaling pathway, which is known to promote cell survival .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of BIX02189 in inhibiting cellular signaling pathways?
this compound selectively inhibits MEK5 (IC₅₀ = 1.5 nM) and ERK5 (IC₅₀ = 59 nM), key components of the MEK5/ERK5 signaling cascade. It blocks ERK5 phosphorylation and downstream activation of transcription factors like MEF2C, which regulates processes such as apoptosis and differentiation . Unlike broad-spectrum kinase inhibitors, this compound does not inhibit closely related kinases (e.g., MEK1/2, ERK1/2, JNK2), making it a valuable tool for dissecting ERK5-specific pathways .
Q. How should researchers optimize this compound concentrations for in vitro experiments?
this compound exhibits dose-dependent effects, with typical working concentrations ranging from 1–10 µM in cell-based assays. For example:
- HeLa cells : 10 µM this compound inhibits ERK5 phosphorylation .
- Neonatal rat cardiomyocytes (NRCMs) : 10 µM suppresses MEF2 transcriptional activity and enhances apoptosis under stress .
- MN9D dopaminergic cells : Pretreatment with 10 µM this compound for 1.5 hours enhances manganese-induced cytotoxicity . Always prepare stock solutions in DMSO (e.g., 10 mM) and maintain final solvent concentrations ≤0.1% to avoid cytotoxicity .
Q. What experimental models are validated for studying this compound's effects on ERK5-mediated pathways?
- In vitro : HeLa cells (ERK5 phosphorylation assays), NRCMs (apoptosis studies), and MN9D dopaminergic cells (neurotoxicity models) .
- In vivo : Female athymic nude mice (Balb/c) treated with 20 mg/kg this compound via intraperitoneal injection for three weeks show inhibited TGF-β1-driven tumor metastasis .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound's off-target kinase inhibition?
While this compound is selective for MEK5/ERK5, kinase profiling reveals off-target inhibition (e.g., RPS6KA6/RSK4: 94%, LCK: 94%, CSF1R: 96%) . To address this:
- Use orthogonal assays (e.g., CRISPR/Cas9 ERK5 knockdown) to confirm phenotype specificity.
- Compare results with structurally unrelated ERK5 inhibitors (e.g., XMD8-92) to rule out off-target effects .
Q. What methodological considerations are critical when analyzing this compound's role in TGF-β-ERK5 interactions?
- Collagen contraction assays : Use TGF-β1-stimulated fibroblasts treated with this compound (10⁻⁶–10⁻⁹ M) to quantify inhibition of collagen contraction and migration .
- Transcriptional profiling : Measure downstream targets like CTGF and Cyr61 via qPCR or RNA-seq to validate ERK5 pathway suppression .
- Dose-response validation : Ensure linear regression analysis (R² > 0.5, p < 0.001) to establish concentration-effect relationships .
Q. How does this compound modulate mitochondrial degradation via MEKK3-MEK5-ERK5 signaling?
this compound (2.5–20 µM) increases mitochondrial accumulation in a dose-dependent manner by suppressing MEKK3-MEK5-ERK5 signaling. Key markers include reduced p62 and TOMM40 protein levels, indicating impaired mitophagy. Western blotting and immunofluorescence are recommended to validate these effects .
Q. What strategies mitigate discrepancies in reported IC₅₀ values for this compound across studies?
Variations in IC₅₀ values (e.g., ERK5: 59 nM vs. 810 nM) arise from differences in assay conditions (e.g., cell type, stimulation method). Standardize protocols using:
- Purified kinase assays : Measure direct inhibition of MEK5/ERK5 catalytic activity .
- Cell-based phospho-ERK5 ELISAs : Use serum-starved HeLa cells stimulated with sorbitol for consistent readouts .
Q. How does this compound's inhibition of ERK5 affect diabetic retinopathy without altering systemic diabetes progression?
In STZ-induced diabetic mice, this compound selectively blocks ERK5 activation in retinal endothelial cells, reducing diabetic retinopathy severity. However, it does not alter systemic markers like hyperglycemia or insulin levels. This highlights ERK5's tissue-specific role, necessitating localized delivery methods for therapeutic applications .
Q. What experimental designs address this compound's paradoxical effects on cell survival and apoptosis?
- Time-course studies : Assess short-term (e.g., 24-hour) vs. long-term (e.g., 72-hour) exposure to differentiate pro-apoptotic and cytoprotective effects.
- Combinatorial treatments : Pair this compound with pathway-specific agonists/antagonists (e.g., fluvastatin in VSMCs) to dissect ERK5 crosstalk with other pathways .
Q. How should researchers report this compound experiments to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Experimental details : Describe compound synthesis, purity (>95% by HPLC), and characterization (e.g., NMR, mass spectrometry) .
- Data transparency : Include raw data for dose-response curves and Western blots in supplementary materials .
- Ethical compliance : Disclose animal ethics approvals and cell line authentication .
Properties
IUPAC Name |
3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N,N-dimethyl-1H-indole-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2/c1-30(2)17-18-9-8-12-21(15-18)28-25(19-10-6-5-7-11-19)24-22-14-13-20(27(33)31(3)4)16-23(22)29-26(24)32/h5-16,29,32H,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXOBLVQIVXKEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025843 | |
Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1265916-41-3 | |
Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.